(R)-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate
Overview
Description
®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate is a chiral compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmacologically active molecules, particularly those with anti-allergic and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-3-(4-chlorophenyl)-3-hydroxypropanoic acid.
Acetylation: The hydroxyl group is acetylated using acetic anhydride in the presence of a base such as pyridine to form ®-3-(4-chlorophenyl)-3-acetoxypropanoic acid.
Amidation: The acetoxy group is then converted to an acetamido group using ammonia or an amine under controlled conditions to yield ®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate.
Industrial Production Methods: In industrial settings, the production of ®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: N-oxides of ®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate.
Reduction: ®-Methyl-3-amino-3-(4-chlorophenyl)-propanol.
Substitution: Various substituted derivatives on the aromatic ring.
Scientific Research Applications
®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein binding studies.
Medicine: It is an intermediate in the synthesis of drugs with anti-allergic and anti-inflammatory properties.
Industry: The compound is used in the production of pharmaceuticals and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of ®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can inhibit the release of histamine and other inflammatory mediators, thereby exerting its anti-allergic and anti-inflammatory effects.
Comparison with Similar Compounds
Levocetirizine: A second-generation antihistamine with a similar structure but different pharmacokinetic properties.
Cetirizine: The racemic mixture of levocetirizine, used for similar therapeutic purposes.
Diphenhydramine: An older antihistamine with a different chemical structure but similar therapeutic effects.
Uniqueness: ®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate is unique due to its chiral nature, which can result in higher specificity and potency in its biological activity compared to its racemic counterparts.
This detailed overview provides a comprehensive understanding of ®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl (3R)-3-acetamido-3-(4-chlorophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-8(15)14-11(7-12(16)17-2)9-3-5-10(13)6-4-9/h3-6,11H,7H2,1-2H3,(H,14,15)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUURHSPHDCNCD-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC(=O)OC)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460245 | |
Record name | AG-H-25807 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
810670-03-2 | |
Record name | AG-H-25807 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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